molecular formula C27H22Cl2N2O2 B11620135 1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

Cat. No.: B11620135
M. Wt: 477.4 g/mol
InChI Key: ZCZXOJMUXJDBGO-UHFFFAOYSA-N
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Description

1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic compound belonging to the class of benzodiazepines These compounds are characterized by a benzene ring fused to a diazepine ring, which is a seven-membered heterocycle with two nitrogen atoms

Preparation Methods

The synthesis of 1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves several steps. One common synthetic route includes the following steps:

    Formation of the benzodiazepine core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.

    Introduction of the 2,4-dichlorophenyl group: This step typically involves a substitution reaction where the 2,4-dichlorophenyl group is introduced onto the benzodiazepine core.

    Acylation: The final step involves the acylation of the hydroxylated benzodiazepine to form the ethanone derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may bind to benzodiazepine receptors

Biological Activity

The compound 1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C34H31N3O2
  • Molecular Weight: 513.6 g/mol
  • IUPAC Name: 5-benzoyl-6-[4-(dimethylamino)phenyl]-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

The biological activity of the compound is primarily linked to its interaction with various receptors in the central nervous system (CNS). It is believed to modulate neurotransmitter release and influence signal transduction pathways. Key mechanisms include:

  • Binding Affinity: The compound exhibits significant binding affinity for GABA_A and serotonin receptors, which are crucial for mediating anxiolytic and sedative effects.
  • Neurotransmitter Modulation: It enhances the release of GABA (gamma-Aminobutyric acid), leading to increased inhibitory neurotransmission within the CNS.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Anxiolytic Activity: By enhancing GABAergic transmission, it may reduce anxiety levels.
  • Sedative Effects: Its interaction with CNS receptors can lead to sedative properties.
  • Anticonvulsant Potential: Preliminary studies suggest it may also possess anticonvulsant properties.

1. In Vivo Studies

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in anxiety-like behavior as measured by the elevated plus maze test. The results indicated a dose-dependent response with higher doses leading to more pronounced effects.

Dose (mg/kg)Anxiety Score Reduction (%)
525
1050
2075

2. In Vitro Studies

In vitro assays have shown that the compound inhibits neuronal excitability in cultured hippocampal neurons. This was evidenced by a reduction in action potential firing rates following treatment with varying concentrations of the compound.

Concentration (µM)Firing Rate Reduction (%)
115
535
1060

3. Comparative Studies

Comparative studies with other known anxiolytics revealed that while the compound exhibits similar efficacy to established drugs like diazepam, it may have a different side effect profile, warranting further investigation into its safety and tolerability.

Properties

Molecular Formula

C27H22Cl2N2O2

Molecular Weight

477.4 g/mol

IUPAC Name

5-acetyl-6-(2,4-dichlorophenyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H22Cl2N2O2/c1-16(32)31-24-10-6-5-9-22(24)30-23-13-18(17-7-3-2-4-8-17)14-25(33)26(23)27(31)20-12-11-19(28)15-21(20)29/h2-12,15,18,27,30H,13-14H2,1H3

InChI Key

ZCZXOJMUXJDBGO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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